Epietiocholanolone
Description
Contextualizing Epietiocholanolone within the Androstanoid Landscape
This compound, chemically known as 3β-hydroxy-5β-androstan-17-one, is a C19 steroid and a member of the androstanoid family. nih.gov Androstanoids are derived from the androstane (B1237026) hydrocarbon nucleus and include a wide range of biologically active and inactive compounds. nih.govebi.ac.uk this compound is specifically an etiocholane (5β-androstane) steroid. wikipedia.org It is an isomer of other well-known androstanoids such as androsterone (B159326) and etiocholanolone (B196237), differing in the stereochemistry at the 3 and 5 positions of the steroid nucleus. wikipedia.org
The metabolic pathway of this compound positions it as an inactive metabolite of testosterone (B1683101). wikipedia.org The formation primarily occurs in the liver through a series of enzymatic reactions. wikipedia.org Testosterone is first converted to 5β-dihydrotestosterone by the enzyme 5β-reductase. Subsequently, 3β-hydroxysteroid dehydrogenase acts on 5β-dihydrotestosterone to form 3β,5β-androstanediol. Finally, 17β-hydroxysteroid dehydrogenase converts 3β,5β-androstanediol into this compound. wikipedia.org An alternative pathway involves the direct conversion of 5β-androstanedione to this compound by 3β-hydroxysteroid dehydrogenase. wikipedia.org Once formed, it is conjugated with glucuronic acid or sulfate (B86663) in the liver to facilitate its excretion in the urine. wikipedia.org
Overview of its Endogenous Occurrence and Research Significance
This compound is a naturally occurring steroid found in various biological samples in mammals, including humans, rats, and mice. ebi.ac.uk It has been detected in blood serum and urine. ebi.ac.ukcymitquimica.com Its presence as a metabolite of testosterone and dehydroepiandrosterone (B1670201) (DHEA) makes it relevant in the study of steroid metabolism. cymitquimica.comdshs-koeln.de
The research significance of this compound spans several fields:
Biomarker of Steroid Metabolism: Its levels in urine can serve as a biomarker for certain physiological states and are of interest in clinical and sports medicine, particularly concerning doping regulations. cymitquimica.comdshs-koeln.de Unusually high concentrations of this compound in the sulfate fraction of urine can be a specific long-term indicator of DHEA administration. dshs-koeln.de
Neurosteroid Research: While its isomer, etiocholanolone, is known to be an inhibitory neurosteroid, the specific neurological functions of this compound are less defined and represent an area for further investigation. wikipedia.org
Endocrinology and Disease: Altered levels of this compound and its ratios to other steroids have been investigated in various conditions. For instance, studies have looked at its association with intrahepatic cholestasis of pregnancy and changes in its levels in postmenopausal women after certain interventions. mdpi.complos.org It has also been measured in the cerebrospinal fluid of women with multiple sclerosis. mdpi.com
Current Research Frontiers and Knowledge Gaps Regarding this compound
Despite its established role as a steroid metabolite, several aspects of this compound's biological function remain to be fully elucidated, representing active areas of research and existing knowledge gaps.
Current Research Frontiers:
Advanced Analytical Techniques: The development of sophisticated analytical methods, such as ion mobility-mass spectrometry, is enabling better separation and identification of steroid isomers like this compound from its structurally similar counterparts. colab.wsacs.org This allows for more precise quantification and a deeper understanding of its metabolic pathways.
Steroidomics and Systems Biology: this compound is increasingly being included in comprehensive steroid profiling studies (steroidomics). These studies aim to understand the complex interplay of multiple steroids in various physiological and pathological states, such as in women with multiple sclerosis or in response to exercise in the elderly. mdpi.comnih.gov
Role in Immune Function: While its isomer etiocholanolone is known to have immunostimulatory effects, the specific role of this compound in the immune system is an emerging area of interest. wikipedia.orggoogle.com
Nongenomic Actions: Research into the nongenomic effects of testosterone metabolites, including the potential for rapid, non-receptor-mediated actions on tissues like blood vessels, is a frontier that may yet reveal novel functions for compounds like this compound. physiology.org
Knowledge Gaps:
Specific Biological Activity: While considered largely inactive, the full spectrum of this compound's biological activities, including any potential weak androgenic or other hormonal effects, is not completely understood. cymitquimica.com
Neuromodulatory Effects: In contrast to its isomer etiocholanolone, the potential neuromodulatory or neuroprotective roles of this compound are largely unknown and require further investigation. wikipedia.org
Receptor Interactions: The specific interactions of this compound with steroid receptors and other cellular targets have not been extensively characterized.
Regulation of its Metabolism: A more detailed understanding of the factors that regulate the enzymatic pathways leading to the formation and breakdown of this compound is needed.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-XRJZGPCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024073 | |
| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epietiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
571-31-3 | |
| Record name | Epietiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epietiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epietiocholanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1751JYC6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epietiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 155 °C | |
| Record name | Epietiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Endogenous Biosynthesis and Metabolic Pathways of Epietiocholanolone
Precursor Steroids and Initial Transformation Steps
The biosynthesis of epietiocholanolone begins with potent androgens, which undergo significant structural changes.
The primary precursor for this compound is testosterone (B1683101). wikipedia.org The initial and rate-limiting step in this specific metabolic pathway is the conversion of testosterone to 5β-dihydrotestosterone (5β-DHT). wikipedia.orgwikipedia.org This transformation is critical as it introduces the characteristic 5β configuration, which distinguishes this compound and its intermediates from the more commonly known 5α-reduced steroids like dihydrotestosterone (B1667394) (DHT). wikipedia.org Unlike 5α-DHT, 5β-DHT is considered an inactive metabolite as it does not bind effectively to the androgen receptor. wikipedia.org 5β-DHT then serves as a key intermediate, undergoing further modifications to ultimately yield this compound. wikipedia.orgwikipedia.org
An alternative pathway for the formation of this compound involves the intermediate 5β-androstanedione. wikipedia.orgwikipedia.org This compound can be formed from androstenedione (B190577) through the action of 5β-reductase. wikipedia.org Subsequently, 5β-androstanedione is converted directly to this compound. wikipedia.orgwikipedia.org
Enzymatic Conversions in this compound Formation
A series of specific enzymes orchestrate the conversion of precursor steroids into this compound. The activity of these enzymes is crucial for the progression of the metabolic pathway.
The enzyme 5β-reductase (AKR1D1) is fundamental to the biosynthesis of this compound. plos.orgnih.gov It catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of testosterone, leading to the formation of 5β-dihydrotestosterone. wikipedia.orgwikipedia.org This enzymatic step is irreversible and commits the steroid to the 5β-metabolic pathway. The 5β configuration results in a significant change in the three-dimensional structure of the steroid molecule. wikipedia.org
The final step in the primary metabolic pathway to this compound is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms. wikipedia.orgwikipedia.org This enzyme acts on 3β,5β-androstanediol, oxidizing the hydroxyl group at the 17th carbon position to a ketone group, thereby forming this compound. wikipedia.orgwikipedia.org Various isoforms of 17β-HSD exist, and they are critical in regulating the local concentrations of active and inactive steroids. nih.gov
Table 1: Key Intermediates and Enzymes in this compound Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| Testosterone | 5β-Reductase | 5β-Dihydrotestosterone wikipedia.orgwikipedia.org |
| 5β-Dihydrotestosterone | 3β-Hydroxysteroid Dehydrogenase | 3β,5β-Androstanediol wikipedia.orgwikipedia.org |
| 3β,5β-Androstanediol | 17β-Hydroxysteroid Dehydrogenase | This compound wikipedia.orgwikipedia.org |
| 5β-Androstanedione | 3β-Hydroxysteroid Dehydrogenase | This compound wikipedia.orgwikipedia.org |
| Compound Name |
|---|
| 3β,5β-Androstanediol |
| 3β-Etiocholanediol |
| 5β-Androstanedione |
| 5β-Dihydrotestosterone (5β-DHT) |
| Androstenedione |
| Dihydrotestosterone (DHT) |
| This compound |
"Backdoor" Pathway Contributions to Androgen Metabolism Relevant to this compound
The "backdoor" pathway represents an alternative route for the synthesis of potent androgens like dihydrotestosterone (DHT), bypassing the conventional pathway that involves testosterone as an intermediate. plos.orgwikipedia.orgnih.gov This pathway is particularly significant in certain physiological and pathological states, such as in the developing male fetus and in individuals with specific enzyme deficiencies like 21-hydroxylase deficiency. plos.orgnih.govmdpi.com
In the context of this compound, the backdoor pathway's relevance lies in its generation of precursors that can ultimately be metabolized to this compound. While the classic pathway metabolizes testosterone to 5β-dihydrotestosterone, which then leads to this compound, the backdoor pathway can generate other 5β-reduced androgens that can also serve as precursors. ebi.ac.ukwikipedia.orgwikipedia.org
Key enzymatic steps in the backdoor pathway involve the 5α-reduction of 17α-hydroxyprogesterone. plos.orgwikipedia.orgmdpi.com This pathway ultimately leads to the production of DHT without going through testosterone. plos.orgwikipedia.org The intermediates in this pathway, such as 5β-pregnane derivatives, can be channeled towards the formation of 5β-androstanes, including the precursors to this compound.
Tissue and Organ-Specific Contributions to this compound Biosynthesis
The synthesis of this compound is not confined to a single organ but involves metabolic processes in various tissues, with the liver playing a central role.
Hepatic Biotransformation Processes
The liver is the primary site for the metabolism of steroid hormones, including the conversion of testosterone to its various metabolites. glowm.comnih.govwfsahq.orgemjreviews.com The biotransformation of androgens in the liver is a complex process involving a series of enzymatic reactions. glowm.comphysiology.org For this compound, the key hepatic processes include:
5β-Reductase Activity: The initial and rate-limiting step in the formation of this compound from testosterone is the reduction of the double bond at the C5 position, catalyzed by the enzyme 5β-reductase (AKR1D1). wikipedia.orgphysiology.org This reaction converts testosterone to 5β-dihydrotestosterone. wikipedia.orgwikipedia.org The liver exhibits significant 5β-reductase activity, making it a major site for the production of 5β-reduced steroids. glowm.comendocrine-abstracts.org
Hydroxysteroid Dehydrogenase (HSD) Activity: Following the formation of 5β-dihydrotestosterone, hydroxysteroid dehydrogenases come into play. Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) converts 5β-dihydrotestosterone to 3β,5β-androstanediol. ebi.ac.ukwikipedia.org Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) acts on 3β,5β-androstanediol to form this compound. ebi.ac.ukwikipedia.org this compound can also be formed directly from 5β-androstanedione via the action of 3β-HSD. ebi.ac.ukwikipedia.org
Conjugation: Once formed, this compound undergoes conjugation in the liver, primarily through glucuronidation and sulfation. wikipedia.org This process increases the water solubility of the steroid, facilitating its excretion in the urine. wikipedia.org
Studies using normothermic machine liver perfusion have confirmed the liver's capacity to metabolize androgens, demonstrating the conversion of androstenedione to downstream metabolites, including etiocholanolone (B196237), the 3α-epimer of this compound. endocrine-abstracts.org This highlights the liver's dominant role in the 5β-reductive pathway. endocrine-abstracts.org
Extra-hepatic Production and Local Synthesis in Research Models
Adrenal Glands: The adrenal glands produce precursor androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. nih.govhopkinsmedicine.orgadrenal.comnih.gov These adrenal androgens can then be transported to the liver and other tissues for further metabolism into compounds like this compound. nih.gov The adrenal glands themselves have the enzymatic machinery for steroidogenesis, and while their primary androgen products are DHEA and androstenedione, some level of local metabolism can occur. nih.govnih.gov
Prostate: In the context of prostate cancer, there is evidence of intratumoral steroidogenesis, where the cancer cells can synthesize their own androgens from circulating precursors. nih.govmdpi.com This includes the potential for both classic and backdoor pathways of androgen synthesis to be active within the prostate tissue. mdpi.com While the focus is often on the production of potent androgens like DHT, the metabolic pathways present could also lead to the formation of other metabolites like this compound.
Research in animal models has also provided insights into tissue-specific steroid metabolism. For instance, studies in mice and rats have identified this compound as a metabolite, with its presence detected in the liver and blood serum. ebi.ac.uk
Metabolic Fate and Biotransformation of Epietiocholanolone
Conjugation Mechanisms for Excretion
To be efficiently eliminated from the body via urine, the lipophilic epietiocholanolone molecule must be rendered more water-soluble. This is achieved through phase II metabolic reactions, specifically glucuronidation and sulfation, which attach polar moieties to the steroid. ebi.ac.uk These conjugated forms are then readily transported into the bloodstream and subsequently excreted by the kidneys.
Glucuronidation is a major pathway for the metabolic clearance of a wide array of steroids. cas.cznumberanalytics.com The process involves the enzymatic transfer of a glucuronic acid molecule from the cofactor UDP-glucuronic acid (UDPGA) to the this compound molecule. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov
The UGT1A and UGT2B subfamilies are particularly important for the glucuronidation of steroids. cas.czcriver.com Research indicates that UGT2B7, UGT2B15, and UGT2B17 are key enzymes in the metabolism of C19 steroids. cas.cz The glucuronic acid moiety is typically attached to the hydroxyl group at the 3β-position of this compound, forming this compound-3-glucuronide. This conjugation significantly increases the polarity of the molecule, facilitating its urinary excretion. ebi.ac.uk In humans, steroid glucuronidation is generally considered an irreversible detoxification step, with the exception of potential deconjugation by β-glucuronidase enzymes present in gut bacteria. cas.cz
Table 1: Key Enzymes in this compound Conjugation
| Conjugation Pathway | Enzyme Family | Key Isozymes for Steroid Metabolism | Product |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT2B7, UGT2B15, UGT2B17 | This compound-3-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | SULT2A1 | This compound-3-sulfate |
Sulfation represents another critical conjugation pathway for this compound. ebi.ac.uk This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. The enzymes responsible for this are the sulfotransferases (SULTs). frontiersin.org
For non-aromatic steroids like this compound, the cytosolic enzyme SULT2A1 is considered the primary catalyst for sulfation. frontiersin.orgresearchgate.netresearchgate.net This enzyme is highly expressed in the liver and the adrenal glands, the principal sites of steroid metabolism and synthesis. frontiersin.org The product of this reaction is this compound-3-sulfate. Research has shown that in some individuals, particularly those identified as "high sulfate (B86663) excretors," a significant portion of dehydroepiandrosterone (B1670201) (DHEA) metabolites, including unusually high concentrations of this compound, are found in the sulfated fraction of urine. dshs-koeln.de This suggests that for certain metabolic phenotypes, sulfation is a predominant route for the clearance of 5β-reduced androgens. Unlike glucuronidation, sulfation can be a reversible process, with steroid sulfatases (STS) capable of cleaving the sulfate group and regenerating the unconjugated steroid. frontiersin.org
Further Catabolic Transformations and Metabolite Identification in Research Samples
While conjugation is the primary fate of this compound, the possibility of further catabolic transformations exists. Research on structurally related synthetic anabolic steroids, such as dehydrochloromethyltestosterone, has revealed the existence of more complex, long-term metabolites in human urine. researchgate.net These metabolites can feature additional hydroxylations or structural rearrangements of the steroid skeleton, identified through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netplos.org
Forced degradation studies, where a compound is subjected to conditions like acid, base, and oxidation, are a common method to predict and identify potential degradation products that might occur in vivo. scispace.comnih.gov Although specific studies detailing the further breakdown products of this compound are not prominent in the literature, the analytical frameworks are well-established. Comprehensive steroid profiling in research samples, such as urine and plasma, routinely employs GC-MS and LC-MS to identify and quantify a wide range of steroid metabolites, including conjugated and unconjugated forms of this compound. plos.org These methods would be capable of identifying any further downstream metabolites should they be present in detectable quantities.
Enzymatic Regulation of this compound Catabolism
The catabolism of this compound is regulated at the level of the conjugating enzymes. The expression and activity of UGT and SULT enzymes are subject to regulation by genetic polymorphisms, which can lead to significant inter-individual variability in metabolic profiles. researchgate.netwashington.edu
Furthermore, the broader pathways of steroid synthesis are tightly controlled by feedback inhibition, a mechanism where the end product of a pathway inhibits an enzyme at an earlier step. plos.orgnih.gov For instance, in prostate cancer cell models, the expression of 5α-reductase, which produces the potent androgen dihydrotestosterone (B1667394) (DHT), is itself regulated by androgens, creating a positive feedback loop. nih.govoup.com While direct feedback inhibition of 5β-reductase by its downstream metabolite this compound has not been definitively established, it is a plausible mechanism for regulating the flux through the 5β-reduction pathway. Such regulation would prevent the excessive accumulation of metabolites and help maintain steroid homeostasis. Regulation of the enzymes that produce this compound, such as 5β-reductase (AKR1D1), would indirectly control the rate of its formation and subsequent catabolism. researchgate.net
Comparative Metabolic Profiles Across Research Species
Significant differences in the metabolic profile of steroids, including the pathways leading to this compound, exist across common research species such as humans, rats, and mice. These differences are crucial to consider when extrapolating findings from animal models to human physiology.
A primary divergence occurs at the level of the 5-reductase enzymes. In humans, a single enzyme, AKR1D1, is responsible for all 5β-reduction of steroids. nih.gov In contrast, rats possess the ortholog AKR1D2, and mice have AKR1D4. mdpi.com This enzymatic difference contributes to variations in metabolic flux. Studies on DHEA metabolism have shown that rat adrenal tissue primarily produces 5α-reduced steroids (like androsterone), whereas mouse adrenal tissue favors the production of 5β-reduced steroids (like etiocholanolone (B196237) and this compound). ebi.ac.uk
Furthermore, the murine 5β-reductase, AKR1D4, exhibits bifunctional activity, also acting as a 3α-hydroxysteroid dehydrogenase. nih.gov This means it can catalyze a subsequent step in the metabolic pathway, a function not observed in the human AKR1D1 enzyme. This creates a more complex and potentially different metabolic cascade in mice compared to humans.
Species-specific variations also exist in the conjugation pathways. For certain substrates, the rate of glucuronidation has been observed to be higher in mice than in humans or rats, which would affect the ratio of glucuronidated to sulfated metabolites excreted. acs.org
Table 2: Comparative Overview of this compound-Related Metabolism
| Metabolic Aspect | Human | Rat | Mouse |
| Primary Reductase Pathway | Balanced 5α/5β | Predominantly 5α-reduction | Predominantly 5β-reduction |
| 5β-Reductase Enzyme | AKR1D1 | AKR1D2 | AKR1D4 |
| Bifunctional Enzyme Activity | No | No | Yes (AKR1D4 also has 3α-HSD activity) |
| Conjugation Differences | Variable | Potentially lower glucuronidation rates than mice | Potentially higher glucuronidation rates than humans/rats |
Biological Activities and Cellular Mechanisms of Epietiocholanolone in Preclinical Models
Interactions with Steroid Receptors
The engagement of epietiocholanolone with steroid receptors is fundamental to its mechanism of action. Steroid receptors, a class of nuclear receptors, act as ligand-inducible transcription factors that regulate gene expression. mdpi.comjapsonline.com
This compound is primarily recognized as an inactive metabolite of testosterone (B1683101). ebi.ac.ukwikipedia.org The androgen receptor (AR) is a ligand-activated transcription factor that mediates the cellular response to androgens like testosterone and dihydrotestosterone (B1667394) (DHT). nih.govmdpi.com In vitro model systems are crucial for investigating the direct interactions between steroids and the AR. nih.gov
While this compound is classified chemically as an androgen, its direct and potent engagement with the androgen receptor in in vitro systems has not been strongly established in the reviewed literature. nih.govhmdb.ca Its role is more defined by its position as a metabolic end-product in androgen pathways. ebi.ac.ukmdpi.com For instance, studies in models with a defective androgen receptor (the Tfm mutation) show altered metabolism of C19 steroids, which indirectly points to the pathways this compound is involved in, rather than its direct activity at the receptor. ebi.ac.uk The consensus from metabolic studies is that it possesses significantly less androgenic activity compared to testosterone or DHT.
| Characteristic | Finding in Preclinical Models | Reference |
|---|---|---|
| Classification | An endogenous C19 steroid and metabolite of testosterone. | ebi.ac.ukwikipedia.orgnih.gov |
| Androgen Receptor (AR) Activity | Generally considered an inactive metabolite with low androgenic activity. | ebi.ac.ukwikipedia.org |
| Role in AR Signaling | Its formation is part of the metabolic pathway of active androgens, but it is not a primary ligand for AR activation in in vitro systems. | nih.govmdpi.com |
Beyond the androgen receptor, steroids can interact with a wide array of other nuclear and membrane-bound receptors. mdpi.comnih.gov Nuclear receptors such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and peroxisome proliferator-activated receptors (PPARs) modulate gene expression to control various physiological processes. japsonline.comnih.gov Membrane receptors, including ligand-gated ion channels, can mediate rapid, non-genomic steroid effects. unimi.itfrontiersin.org
Specific research on this compound's direct modulation of other nuclear receptors like ER, PR, or metabolic receptors like PPARs and FXR is limited in the available literature. frontiersin.org However, the most significant interactions reported for steroids with a similar structure are with membrane receptors, particularly in the central nervous system. core.ac.uk The primary example is the GABA-A receptor, a ligand-gated ion channel that is a key target for a class of steroids known as neurosteroids. rrpharmacology.rubiorxiv.org
Modulatory Effects on Cellular Signaling Pathways
This compound's influence extends to critical cellular signaling pathways, primarily investigated through its role as a potential neurosteroid.
Neurosteroids are steroids synthesized in the nervous system or periphery that can rapidly modulate neuronal excitability, often by interacting with neurotransmitter receptors like the γ-aminobutyric acid type A (GABA-A) receptor. unimi.itrrpharmacology.ru The GABA-A receptor is an ion channel that, when activated, inhibits neuronal firing. unimi.itbiorxiv.org
The modulatory effect of a steroid on the GABA-A receptor is highly dependent on its stereochemistry, particularly the orientation of the hydroxyl group at the C3 position. nih.gov Steroids with a 3α-hydroxy configuration, such as allopregnanolone (B1667786), are potent positive allosteric modulators, meaning they enhance the inhibitory effect of GABA. unimi.itelifesciences.org
In contrast, this compound has a 3β-hydroxy configuration. ebi.ac.uk Research on other 3β-hydroxy steroids, such as epi-allopregnanolone (the 3β-epimer of allopregnanolone), shows that they often have inhibitory effects or are much weaker modulators at the GABA-A receptor compared to their 3α counterparts. elifesciences.org Studies on recombinant GABA-A receptors have identified distinct binding sites for potentiating and inhibitory neurosteroids. nih.govelifesciences.org While a potentiating neurosteroid like allopregnanolone binds to a canonical intersubunit site, its inhibitory 3β-epimer does not, though both may bind to other intrasubunit sites that affect receptor function. elifesciences.org For example, one study found that the neurosteroid metabolite 3α,5α-THNES produced only a modest enhancement of the GABA-evoked response in WSS-1 cells. oup.com This suggests that this compound, due to its 3β-configuration, is unlikely to be a potent positive modulator of the GABA-A receptor and may have different or opposing actions.
| Steroid | Configuration | Effect on GABA-A Receptor in Research Models | Reference |
|---|---|---|---|
| Allopregnanolone | 3α-hydroxy | Potent positive allosteric modulator (enhances GABA effect). | unimi.itelifesciences.org |
| Epi-allopregnanolone | 3β-hydroxy | Inhibitory modulator of GABA-A receptor currents. | elifesciences.org |
| Epipregnanolone | 3β-hydroxy | Shown to be a positive modulator in specific research models (EC50 of 5.7 µM in Purkinje cells). | nih.gov |
| This compound | 3β-hydroxy | Expected to be a weak or inhibitory modulator based on its 3β-configuration, though direct extensive studies are limited. | ebi.ac.ukelifesciences.org |
Cellular respiration is the metabolic process by which cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. oroboros.atmonash.edu This process, which includes glycolysis, the Krebs cycle, and oxidative phosphorylation, is fundamental for cellular survival and function. monash.edumdpi.com Glucose is a primary fuel for cellular respiration. mdpi.com
Currently, direct preclinical studies focusing specifically on the effects of this compound on the modulation of cellular respiration or glucose utilization are not prominent in the reviewed scientific literature. While other hormonal agents have been shown to influence glucose metabolism and insulin (B600854) sensitivity in experimental models, similar data for this compound is not available. nih.gov Therefore, a definitive role for this compound in these specific cellular metabolic pathways cannot be established from the existing research.
Immunomodulatory Properties in Experimental Systems
Evidence from experimental systems suggests that various steroids can exert immunomodulatory effects. For example, sex hormones like testosterone and progesterone are known to have anti-inflammatory properties, while adrenal androgens such as DHEA and their metabolites are considered immunoprotective. mdpi.commdpi.comsemanticscholar.org These effects can be mediated through interactions with receptors on immune cells, influencing cytokine production and lymphocyte activity. mdpi.comresearchgate.net
As a metabolite of adrenal androgens, this compound is implicated in these pathways. semanticscholar.org Studies analyzing the steroid profiles of patients with autoimmune conditions like multiple sclerosis (MS) have quantified this compound levels, particularly in response to immunomodulatory treatments. researchgate.netpreprints.org For instance, one study reported that treatment with certain anti-MS drugs altered the functioning of enzymes involved in synthesizing immunomodulatory androgens, suggesting a complex interplay between the treatment, steroid metabolism, and the immune response. preprints.org Although these studies position this compound within an immunological context, direct experimental evidence detailing its specific functions—whether pro-inflammatory, anti-inflammatory, or otherwise—in immune cells is not yet fully elucidated.
Advanced Analytical Methodologies for Epietiocholanolone Research
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS), coupled with chromatographic separation, provides the necessary selectivity and sensitivity for the analysis of steroids like epietiocholanolone.
Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a powerful tool for comprehensive steroid profiling. oup.com In steroid metabolomics, GC-MS/MS allows for the simultaneous measurement of a wide array of steroids from a single sample. For instance, a GC-MS/MS method has been utilized to measure 83 serum steroids, including this compound sulfate (B86663), to investigate the steroid fingerprint in conditions like subclinical hypercortisolism in patients with adrenal incidentalomas. oup.comoup.com This technique is sensitive, precise, and selective, making it suitable for quantifying numerous steroid hormones and their metabolites in small volumes of biological fluids. researchgate.net
The conventional method for detecting anabolic steroids and their metabolites in urine for doping control has long been GC-MS. researchgate.net This involves the isolation of steroids, enzymatic hydrolysis of their conjugated forms, and derivatization to make them volatile for GC analysis. researchgate.net
Table 1: GC-MS/MS in Steroid Analysis
| Application | Key Findings | Reference |
|---|---|---|
| Adrenal Incidentalomas | Identified significantly decreased levels of 10 steroids, including epiandrosterone (B191177) sulfate, in patients with subclinical hypercortisolism. | oup.comoup.com |
| Doping Control | Standard method for detecting excreted steroids and their metabolites, often requiring derivatization. | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another cornerstone technique for the quantitative analysis of molecules in complex biological matrices. nih.gov It is widely used in the pharmaceutical industry for pharmacokinetics and in other fields like sports doping and forensic toxicology. bioanalysis-zone.com A key advantage of LC-MS/MS is its ability to analyze non-volatile and thermally labile compounds, often without the need for derivatization. uni-muenchen.de This makes it particularly suitable for the direct analysis of steroid conjugates. uni-muenchen.de
LC-MS/MS methods have been developed for the simultaneous measurement of various steroid hormones and their metabolites in diverse samples such as plasma, tissue, and feces. uni-muenchen.dempg.de For instance, a method for quantifying tenofovir (B777) and its active metabolite in whole blood and plasma highlights the capability of micro-LC-MS/MS for therapeutic drug monitoring. mdpi.com The robustness, sensitivity, and specificity of LC-MS/MS make it an invaluable tool for clinical and research applications. turkjps.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown metabolites. doi.org When combined with isotopic labeling, HRMS becomes a powerful tool for metabolic flux analysis (MFA). mit.edunih.gov
Isotopic labeling involves introducing stable isotopes (e.g., ¹³C) into a biological system and tracking their incorporation into metabolites. wikipedia.org This technique allows researchers to trace metabolic pathways and quantify the rates of metabolic reactions, known as fluxes. nih.govmpg.de 13C-MFA, often utilizing GC-MS or LC-MS for analysis, is a predominant technique for determining intracellular fluxes with high precision. nih.govfrontiersin.org The integration of stable isotope labeling with metabolomics provides solutions to major challenges, including metabolite identification, quantification, and flux analysis. nih.gov
Table 2: Advanced MS Techniques in Metabolic Research
| Technique | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. | Can be used to identify and confirm the structure of this compound and its metabolites. | doi.org |
| Isotopic Labeling | Uses stable isotopes to trace the flow of atoms through metabolic pathways. | Enables the study of the metabolic pathways leading to the formation of this compound. | wikipedia.orgnih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
The analysis of this compound from biological samples requires meticulous sample preparation to remove interfering substances and to convert the analyte into a form suitable for analysis.
In the body, steroids like this compound are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. nih.gov For analysis by GC-MS, these conjugates must first be cleaved, a process known as deconjugation or hydrolysis. nih.gov
Enzymatic hydrolysis is the most common method. nih.gov Enzymes like β-glucuronidase from Escherichia coli are highly specific for cleaving glucuronide conjugates. researchgate.netnih.gov For sulfate conjugates, sulfatase enzymes are required. Preparations from sources like Helix pomatia contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates. nih.gov However, the efficiency of enzymatic sulfate hydrolysis can be affected by the position of the sulfate group on the steroid. nih.gov
Chemical hydrolysis, for example, using hot acid, can also be used but is often considered unreliable due to the potential for steroid degradation. nih.gov Solvolysis is another chemical method specifically used for cleaving sulfate conjugates. mpg.de
Following deconjugation (if necessary), this compound must be extracted from the biological matrix and purified. Common techniques include:
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For example, after enzymatic hydrolysis, diethyl ether or a mixture of n-hexane and diethyl ether can be used to extract the free steroids. researchgate.netoup.com
Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. C18 cartridges are commonly used for purifying steroid extracts. researchgate.netmpg.de Ion-exchange chromatography, such as with DEAE-Sephadex, can be employed to fractionate steroid conjugates. oup.com
Purification via Chromatography : Techniques like Sephadex LH-20 column chromatography can be used for further purification of the sample extract before GC-MS analysis. gla.ac.uk
The choice of extraction and purification method depends on the nature of the sample, the analyte, and the subsequent analytical technique. A well-validated extraction and purification procedure is crucial for obtaining accurate and reliable results. researchgate.net
Method Validation and Quality Control in Research Settings
The reliability and comparability of research findings on this compound hinge on rigorous method validation and stringent quality control measures. These processes are fundamental to ensuring that the data generated are accurate, precise, and can be reproduced by other laboratories.
Reproducibility and Accuracy Assessments
The validation of an analytical method is crucial to confirm its suitability for its intended purpose. researchgate.net For this compound research, this involves a detailed assessment of reproducibility and accuracy. High-quality assays with excellent sensitivity, specificity, and reproducibility are vital for the validity of epidemiological studies. aacrjournals.org
Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out with the same method, but under different conditions (e.g., by different operators, in different laboratories, or after a certain period of time). aoac.org It is a critical component of method validation, especially when analytical procedures are to be standardized for widespread use. europa.eu
Intra-assay and Inter-assay Variability: Reproducibility is often evaluated by assessing intra-assay (within-run) and inter-assay (between-run) variability. nih.gov For instance, a study on the reproducibility of steroid hormone assays involved analyzing multiple samples on consecutive days to estimate these variabilities. nih.gov In one study, intra-class correlation coefficients (ICC) were used to assess reproducibility, with values above 0.9 indicating high reproducibility for some steroids. nih.gov Another study reported intra-laboratory coefficients of variation (CVs) for various steroids ranging from 2.7% to 12.8%. researchgate.net
Accuracy denotes the closeness of agreement between a measured value and the true or accepted reference value. europa.eu Establishing accuracy is a key part of method validation and should be assessed across the specified range of the analytical procedure. europa.eu
Assessment Methods: Accuracy can be determined by applying the analytical procedure to a sample with a known concentration of the analyte, such as a certified reference material. europa.eu It is often reported as the percent recovery of a known amount of analyte added to the sample. europa.eu For example, a validation of a standardized HPLC-MS/MS assay for 16 steroid hormones, including etiocholanolone (B196237), reported intra-day accuracy between 88.3% and 115.5% and inter-day accuracy between 91.4% and 117.2%. nih.gov
The following table summarizes key performance characteristics from a validation study of a steroid panel using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which includes etiocholanolone. nih.gov
| Performance Characteristic | Result |
| Intra-day Precision (CV%) | 1.1 - 8.8% |
| Inter-day Precision (CV%) | 5.2 - 14.8% |
| Intra-day Accuracy (%) | 88.3 - 115.5% |
| Inter-day Accuracy (%) | 91.4 - 117.2% |
| Linear Correlation Coefficient (R²) | >0.9966 |
Inter-laboratory Variability in Steroid Quantification Research
Causes of Variability: Differences in analytical methodologies, including sample preparation, extraction procedures, and the specific analytical technology used, are major contributors to inter-laboratory variation. biorxiv.orgjcrpe.org Even when using the same class of instruments, such as LC-MS/MS, variability can arise from differences in calibration, method-specific imprecision, and accuracy. researchgate.net
Magnitude of Variation: Studies have documented substantial variability in the absolute values of steroid hormones measured by different laboratories. researchgate.net In one inter-laboratory study, the absolute values of plasma testosterone (B1683101) and 17β-estradiol varied significantly, with coefficients of variation of 70.4% and 60.3%, respectively. researchgate.net Another study comparing LC-MS/MS measurements of glucocorticoid-related steroids across eight European centers found that median inter-laboratory CVs were 10.0% for corticosterone, 10.7% for 11-deoxycortisol, and 6.2% for cortisone. researchgate.net
Impact on Research and Clinical Practice: This variability can have significant implications. For example, a result for a patient's steroid levels cannot be reliably transferred if they move between different centers for investigation due to assay variabilities. jcrpe.org This underscores the need for standardization of methods to ensure comparable results across different laboratories. nih.gov
The table below illustrates the inter-laboratory variability for several steroids from a study involving eight different laboratories. researchgate.net
| Steroid | Median Inter-laboratory CV (%) | Range of Laboratory Bias (%) |
| Corticosterone | 10.0 | -5.6 to 12.3 |
| 11-deoxycortisol | 10.7 | -14.6 to 12.4 |
| Cortisone | 6.2 | -4.0 to 6.5 |
Efforts to mitigate inter-laboratory variability include the use of common reference materials and the standardization of analytical procedures. researchgate.netnih.gov The development and validation of standardized assay kits, such as those for LC-MS/MS analysis of a panel of steroids including etiocholanolone, represent a step towards minimizing both intra- and inter-laboratory variability and improving the accuracy of steroid hormone quantification. nih.gov
Epietiocholanolone in Preclinical Physiological and Disease Models
Role in Endogenous Steroid Hormone Research in Animals
Epietiocholanolone, an endogenous steroid, is a metabolite of androstenedione (B190577) and testosterone (B1683101). Its presence and concentration in various animal species are influenced by factors such as age, sex, and physiological state. rsc.org Research into its role provides insights into the normal and altered steroid profiles in different animal models.
Studies in Meat-Producing Animals
The monitoring of endogenous steroids like this compound is crucial in meat-producing animals to ensure fair trade and consumer safety, particularly concerning the illegal use of hormonal growth promoters. rsc.orgnih.gov The European Union has banned the use of hormones for growth promotion in livestock farming. nih.gov In contrast, their use is permitted in other regions, including North America, leading to trade disputes. rsc.org
The table below summarizes the context of this compound as an endogenous steroid in meat-producing animals.
Table 1: this compound in the Context of Endogenous Steroids in Meat-Producing Animals
| Species | Compound | Relevance | Regulatory Context |
|---|---|---|---|
| Porcine | This compound | Endogenous metabolite of testosterone. rsc.org | Monitored as part of efforts to detect illegal use of growth promoters. rsc.org |
| Bovine | Testosterone (precursor) | Metabolized differently than in porcine species. rsc.org | Subject to regulations on hormonal growth promoters in different global regions. rsc.orgnih.gov |
Metabolism and Effects in Bovine Sperm
The direct effects of physiological concentrations of various steroids, including this compound, on the energy metabolism of bovine spermatozoa have been investigated. In one study, testicular, cauda epididymal, and ejaculated sperm were incubated with several steroids at physiological levels. oup.comdeepdyve.com The research aimed to determine if any single androgen modulates the energy metabolism of sperm. oup.com
The table below details the steroids investigated and the findings regarding their effect on bovine sperm metabolism.
Table 2: Effects of Physiological Levels of Steroids on Bovine Sperm Metabolism
| Steroid Studied | Effect on Sperm Energy Metabolism |
|---|---|
| This compound | No consistent alteration observed. oup.comdeepdyve.com |
| Testosterone | Ineffective in altering cellular oxygen uptake or glucose utilization. oup.com |
| Androstenedione | No consistent alteration observed. oup.comdeepdyve.com |
| Etiocholanolone (B196237) | Ineffective in altering cellular oxygen uptake or glucose utilization. oup.com |
| Progesterone (B1679170) | Ineffective in altering cellular oxygen uptake or glucose utilization. oup.com |
Association with Steroidogenesis Alterations in Experimental Models
Experimental models are utilized to understand how various factors can alter steroid production and metabolism. This compound, as a downstream metabolite, can reflect changes in these pathways.
Research in Animal Models of Neuropsychiatric Disorders
Animal models are instrumental in investigating the neurobiological underpinnings of neuropsychiatric disorders. nih.govfrontiersin.org While challenging to create due to the subjective nature of many symptoms, these models allow for the study of genetic, environmental, and neurochemical factors that are difficult to examine in humans. nih.govupenn.edu
Research in this area often focuses on broader changes in neurosteroid profiles rather than singling out this compound. However, given that neurosteroids can influence neuronal excitability and function, and that stress can alter steroidogenesis, the pathways leading to the production of metabolites like this compound are of interest. For example, animal models of autism spectrum disorder (ASD) induced by in-utero exposure to valproic acid have shown alterations in clock-gene expression, which could have downstream effects on steroid metabolism. frontiersin.org Future research may further elucidate the specific role of individual steroid metabolites in the pathophysiology of these complex disorders.
Investigation as a Biomarker for Physiological States in Non-Human Research
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Testosterone |
| Androstenedione |
| Etiocholanolone |
| Progesterone |
| Estradiol |
| Pregnenolone |
| Cholesterol |
Comparative Steroid Research and its Implications for Endogenous Androstanes
Comparative steroid research provides a critical framework for understanding the nuanced roles of individual endogenous androstanes, such as this compound. By comparing the structures and activities of closely related steroids, researchers can elucidate the specific functions of metabolites that were once dismissed as inactive. This compound is a 3β-hydroxy-5β-androstan-17-one, an isomer of more extensively studied androstanes like androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), etiocholanolone (3α-hydroxy-5β-androstan-17-one), and epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). ebi.ac.ukebi.ac.ukwikipedia.org The stereochemistry at the C3 and C5 positions is pivotal in determining the biological activity of these molecules.
Preclinical studies have demonstrated that subtle structural variations among androstane (B1237026) isomers lead to significantly different physiological effects. For instance, research on the modulatory effects of endogenous neurosteroids on ionotropic receptors has revealed distinct activity profiles. A study examining a series of nine natural androstane and androstene neurosteroids on GABA- and Glycine-induced currents in rat central neurons found that while all compounds displayed similar biological activity—strong inhibition of glycine-induced current (IGly) and weak inhibition of GABA-induced current (IGABA)—the potency varied. frontiersin.org This highlights that the specific spatial arrangement of functional groups, as seen in this compound versus its isomers, is a key determinant of receptor interaction and subsequent neurophysiological response. wikipedia.orgfrontiersin.org
Table 1: Comparative Effects of Endogenous Androstanes on Neuronal Receptors
| Compound | Structure Highlights | Effect on Glycine-Induced Current (IGly) at 10 µM | Effect on GABA-Induced Current (IGABA) at 10 µM |
|---|---|---|---|
| Testosterone (1) | C17-βOH, Δ4 | Strong Inhibition | Weak Inhibition (14-25% at 50 µM) |
| Androstenedione (2) | C17-keto, Δ4 | Strong Inhibition | Weak Inhibition (14-25% at 50 µM) |
| Androsterone (4) | C3-αOH, 5α | Strong Inhibition | Weak Inhibition (14-25% at 50 µM) |
| 5α-Dihydrotestosterone (DHT) (7) | C17-βOH, 5α | Strong Inhibition | Weak Inhibition (14-25% at 50 µM) |
| Etiocholanolone (9) | C3-αOH, 5β | Strong Inhibition | Inactive at 50 µM |
Source: Adapted from Frontiers in Molecular Neuroscience, 2020. frontiersin.org Note: The study did not specifically test this compound, but its isomers (Androsterone, Etiocholanolone) were included, demonstrating the principle of structure-dependent activity.
The implications of such comparative research are significant. By contrasting the bioactivity of different androstanes, scientists can better understand the potential roles of less-studied metabolites like this compound in physiological and pathological processes. For example, comparative analysis of endogenous steroid levels in normal versus diseased tissues has offered insights into conditions like benign prostatic hypertrophy (BPH). nih.govbioscientifica.com Studies have shown marked differences in the concentrations of various androgens and their metabolites in BPH tissue compared to normal prostate tissue. nih.govbioscientifica.com While the concentration of dihydrotestosterone (B1667394) (DHT) is significantly elevated in BPH, levels of other androstanes like 3α-androstanediol and androsterone are reduced. nih.gov This suggests that the balance and inter-relationships between different androstanes, not just the level of a single potent androgen, are crucial for maintaining tissue homeostasis. nih.govbioscientifica.com
Table 2: Comparative Levels of Endogenous Androstanes in Normal vs. Benign Prostatic Hypertrophy (BPH) Tissue
| Steroid Compound | Mean Concentration in Normal Adult Prostate (ng/g wet tissue) | Mean Concentration in BPH Tissue (ng/g wet tissue) |
|---|---|---|
| Testosterone | 0.25 ± 0.04 | Similar to Normal |
| 5α-Dihydrotestosterone (DHT) | 1.22 ± 0.14 | 5.33 ± 0.46 (Markedly Raised) |
| Androsterone | 4.15 ± 1.07 | 0.80 ± 0.12 (Reduced) |
| 5α-Androstane-3α,17β-diol (3α-androstanediol) | 4.32 ± 0.49 | 1.40 ± 0.12 (Reduced) |
| Androstenedione | 0.13 ± 0.03 | Similar to Normal |
| 5α-Androstanedione | 1.31 ± 0.30 | Similar to Normal |
Source: Adapted from Journal of Endocrinology, 1978. nih.govbioscientifica.com
This comparative approach has broad implications for biomedical research.
Understanding Pathophysiology : Comparing steroid profiles in health and disease, such as in neurodegenerative conditions or cancers, can reveal dysregulations in metabolic pathways and point to the specific involvement of metabolites like this compound. nih.govoup.com For instance, altered levels of neurosteroids are observed in models of amyotrophic lateral sclerosis (ALS) and in patients with multiple sclerosis, suggesting their involvement in the disease process. oup.commdpi.com
Biomarker Discovery : The distinct ratios of different steroid metabolites, such as the androsterone/etiocholanolone ratio, are used in clinical and anti-doping contexts to detect anomalies in steroid metabolism. wada-ama.orgbmj.com This principle could be extended to develop biomarkers for various diseases by establishing comprehensive steroid profiles.
Informing Therapeutic Design : Understanding the structure-activity relationships of endogenous androstanes can guide the synthesis of new steroidal compounds with more potent and specific immunomodulatory, neuroprotective, or anti-inflammatory effects. scispace.com Research into synthetic stigmastanes, for example, has shown that their ability to inhibit TNF-α production is related to specific structural moieties, an insight gained from comparison with endogenous androstanes like DHEA. scispace.com
Synthetic Research Approaches for Epietiocholanolone and Analogues
Development of Chemical Synthetic Routes for Research Standards
The availability of pure epietiocholanolone is essential for its use as a reference standard in various analytical applications, including anti-doping controls and clinical diagnostics. nih.gov Chemical synthesis provides a reliable method for producing such standards. While this compound is a natural metabolite, laboratory synthesis allows for controlled production without reliance on biological extraction.
Synthetic routes for this compound (3β-hydroxy-5β-androstan-17-one) often start from commercially available steroids like dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), or testosterone (B1683101). uc.edunih.govmdpi.com The core challenges in the synthesis are the stereocontrolled reduction of the A-ring to establish the 5β-configuration and the selective formation of the 3β-hydroxyl group.
A plausible synthetic pathway starting from androst-4-ene-3,17-dione would involve the following key transformations:
Selective Protection: The ketone at C17 is often more reactive than the one at C3. Protecting the C17-ketone, for example, by forming a ketal, allows for specific modifications to the A-ring. nih.gov
Regio- and Stereoselective Reduction of the A-ring: The crucial step is the reduction of the double bond at C4-C5 to create the 5β-androstane skeleton. This conjugate reduction must be highly stereoselective. For instance, using reagents like cuprous chloride (CuCl) with sodium borohydride (B1222165) has been shown to favor the formation of 5β-isomers in related steroid systems. nih.gov
Stereoselective Reduction of the C3-Ketone: Following the establishment of the 5β configuration, the ketone at C3 must be reduced to the corresponding 3β-alcohol. This requires a stereoselective reducing agent that favors the approach from the alpha-face of the steroid to yield the equatorial beta-hydroxyl group.
Deprotection: The final step involves the removal of the protecting group at C17 to yield this compound.
The development of these routes requires careful optimization of reaction conditions and reagents to maximize the yield of the desired stereoisomer and facilitate purification, often through chromatographic methods, to achieve the high purity required for a research standard. nih.govfda.gov
Stereochemical Considerations in Synthetic Design
The biological identity and function of steroids are defined by their stereochemistry. For this compound, two key stereochemical features must be precisely controlled during synthesis: the cis-junction of the A and B rings (5β-configuration) and the equatorial orientation of the hydroxyl group at C3 (3β-configuration). wikipedia.orgwikipedia.org
The 5β-configuration gives the steroid molecule a characteristic 90° bend between the A and B rings, distinguishing it from the largely planar 5α-isomers. portlandpress.com In nature, this specific reduction of the Δ4-double bond is catalyzed exclusively by the enzyme steroid 5β-reductase (AKR1D1). portlandpress.comnih.gov Mimicking this selectivity in a chemical synthesis is a significant challenge. The choice of catalyst and reaction conditions for the hydrogenation of a Δ4-3-ketosteroid precursor is paramount. For example, certain catalytic hydrogenation conditions or specific reducing agents like CuCl/NaBH₄ can influence the stereochemical outcome, with some systems yielding predominantly the 3α-hydroxy-5β-H isomers. nih.gov
The stereochemistry at C3 is also critical. Once the 5β-androstan-3-one intermediate is formed, its reduction can lead to either the 3β-hydroxy (this compound) or the 3α-hydroxy (etiocholanolone) isomer. The stereochemical outcome depends on the steric hindrance around the C3-ketone, which dictates the direction of hydride attack from the reducing agent. Bulky reducing agents tend to attack from the less hindered α-face, resulting in the desired 3β-alcohol.
Therefore, synthetic design must incorporate highly stereoselective reactions to avoid the formation of a mixture of isomers (e.g., etiocholanolone (B196237), androsterone (B159326), epiandrosterone), which would be difficult and costly to separate. nih.govebi.ac.uk
Enzymatic and Biocatalytic Synthesis of this compound
Leveraging the high specificity of enzymes offers a powerful alternative to traditional chemical synthesis for producing this compound. Biocatalytic methods can provide excellent regio- and stereoselectivity under mild reaction conditions. nih.govcuni.cz The natural metabolic pathway for this compound formation points directly to the enzymes that can be utilized for its synthesis. wikipedia.orgnih.gov
The key enzymes in this pathway are:
Steroid 5β-reductase (AKR1D1): This enzyme catalyzes the stereospecific reduction of the C4-C5 double bond of precursors like testosterone or androstenedione to form the 5β-androstane skeleton. portlandpress.comoup.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme can catalyze the reduction of a 3-keto group to a 3β-hydroxyl group. nih.govwikipedia.org It can also act in the reverse oxidative direction. nih.gov Different isoforms exist, and selecting one with the appropriate reductive activity and stereospecificity is crucial.
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme interconverts the ketone and hydroxyl group at the C17 position. For instance, it can convert 5β-androstanediol to this compound. wikipedia.orgwikipedia.org
A biocatalytic process could involve incubating a suitable precursor, such as 5β-androstanedione, with a specific 3β-HSD and the necessary cofactor (e.g., NADPH) to yield this compound directly. wikipedia.org Research has also shown that enzymes can be engineered to alter or enhance their function. In one remarkable example, a single point mutation (E120H) in human steroid 5β-reductase (AKR1D1) eliminated its reductase activity and converted it into a highly efficient 3β-HSD, demonstrating the potential of enzyme engineering to create novel biocatalysts for steroid synthesis. nih.gov
Generation of Isotopic Variants for Metabolic Tracing
Isotopically labeled compounds are indispensable tools for modern metabolic research, particularly in studies using mass spectrometry. usgs.govmdpi.comthermofisher.com The generation of isotopic variants of this compound, such as those labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), is vital for their use as internal standards in quantitative analysis and for tracing metabolic pathways in vivo. mdpi.comnih.govnih.gov
Several strategies can be employed to synthesize these labeled analogues:
Reduction with Labeled Reagents: A common method involves using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at specific positions. For example, reducing a 3-keto or 17-keto group with NaBD₄ would introduce a deuterium atom at that position.
Synthesis from Labeled Precursors: The synthesis can start with an isotopically labeled precursor steroid. mdpi.com For example, using ¹³C-labeled testosterone in a biocatalytic system with the appropriate enzymes (5β-reductase and HSDs) would produce ¹³C-labeled this compound.
Base-Catalyzed Exchange: Deuterium can be introduced at positions adjacent to a carbonyl group through base-catalyzed hydrogen-deuterium exchange using a deuterated solvent like deuterium oxide (D₂O). cuni.cznih.gov
These labeled standards are crucial for isotope-dilution mass spectrometry, a gold standard technique that allows for precise and accurate quantification of endogenous steroid levels in complex biological matrices like plasma, serum, or urine. usgs.govoup.com For instance, the glucuronide conjugate of d₅-etiocholanolone has been synthesized for use as a certified reference material, highlighting the importance of labeled variants in anti-doping and metabolic research. rsc.org
Future Research Directions and Methodological Advances
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Epietiocholanolone Research
The application of "omics" technologies, such as metabolomics and proteomics, offers a systems-biology approach to understanding the broader impact of this compound. Metabolomics, the large-scale study of small molecules or metabolites, can situate this compound within the complex network of biochemical pathways. endocrine-abstracts.orgnih.gov By simultaneously analyzing a wide array of metabolites, researchers can identify correlations between this compound levels and other metabolic signatures, potentially revealing new biomarkers for disease or physiological states. nih.govmdpi.com
Proteomics, which focuses on the entire set of proteins in a biological sample, can elucidate the downstream effects of this compound. mdpi.com By identifying proteins that are differentially expressed or modified in response to varying levels of this steroid, researchers can map the signaling cascades and cellular processes it influences. nih.gov The integration of metabolomic and proteomic data provides a more holistic view, connecting the presence of the metabolite to functional protein changes and, ultimately, to physiological outcomes. nih.govfrontiersin.orgresearchgate.net This combined approach is crucial for moving beyond simple correlation and toward establishing a causative role for this compound in various biological contexts.
| Omics Technology | Application in this compound Research | Potential Insights | Reference |
|---|---|---|---|
| Metabolomics | Quantitative profiling of the steroidome and other related metabolic pathways in response to this compound fluctuations. | Identification of novel biomarkers, understanding of metabolic networks, and characterization of disease-specific metabolic signatures. | endocrine-abstracts.orgnih.gov |
| Proteomics | Analysis of protein expression and post-translational modifications influenced by this compound. | Elucidation of signaling pathways, identification of receptor proteins, and understanding of cellular responses. | mdpi.comnih.gov |
| Integrated Multi-Omics | Combining metabolomic, proteomic, and genomic data to build comprehensive biological models. | A holistic understanding of this compound's physiological role, from genetic predisposition to metabolic and functional outcomes. | nih.gov |
Advanced Computational Modeling and In Silico Approaches for Receptor Interactions
In silico methods, including molecular docking and molecular dynamics simulations, are becoming indispensable for predicting and analyzing the interactions between steroids like this compound and their potential protein receptors. nih.gov These computational tools can model the three-dimensional structure of this compound and simulate its binding affinity to various known and putative receptor sites. frontiersin.orgresearchgate.netnih.gov This approach allows for high-throughput virtual screening of potential protein targets, significantly narrowing the field for experimental validation. nih.gov
Advanced modeling can predict how the specific stereochemistry of this compound, a 5β-androstane, influences its fit within a receptor's binding pocket compared to its 5α-isomers. researchgate.net By simulating these interactions, researchers can generate hypotheses about which receptors this compound is most likely to modulate, guiding future laboratory studies. mdpi.com Furthermore, as the structures of more receptors are resolved, computational approaches will become increasingly powerful in mapping the complete interactome of this and other steroid metabolites. nih.gov
Elucidating Novel Biological Roles in Underexplored Preclinical Systems
While this compound is primarily known as an inactive metabolite of testosterone (B1683101), there is emerging interest in its potential for direct biological activity. wikipedia.orgmdpi.com Future research will likely focus on underexplored preclinical systems to uncover these novel roles. For instance, its structural similarity to other biologically active steroids suggests it could have functions in the central nervous system, immune regulation, or metabolic processes that have not yet been fully characterized.
Preclinical models, ranging from cell culture systems to animal models, will be essential in these investigations. By administering this compound to these systems and observing the physiological, cellular, and molecular responses, researchers can identify new biological functions. This exploratory work is critical for expanding our understanding of the steroidome beyond the classical, well-characterized hormones.
Development of Enhanced Analytical Techniques for Low-Abundance Metabolites
Accurately quantifying low-abundance metabolites like this compound in complex biological matrices such as plasma or urine presents a significant analytical challenge. cytofluidix.com Future research will depend on the continued development of more sensitive and specific analytical techniques. researchgate.netmdpi.com Mass spectrometry (MS) based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the current gold standards. endocrine-abstracts.orgmdpi.comnih.govoup.com
Advancements in high-resolution mass spectrometry (HRMS) offer the potential for even greater sensitivity and the ability to perform non-targeted analyses, which could identify this compound and other steroids without a priori knowledge. mdpi.comlcms.cz The development of novel sample preparation techniques to reduce matrix effects and improve the extraction of steroids from biological samples is also a key area of focus. nih.gov These enhanced methods will enable more precise quantification, which is crucial for clinical diagnostics and for understanding the subtle physiological roles of low-concentration metabolites. nih.govnih.gov
| Analytical Technique | Principle | Advantages for this compound Analysis | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection. Requires derivatization for steroids. | High chromatographic resolution, excellent for separating isomers, and provides definitive spectral information for identification. | mdpi.comoup.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase followed by two stages of mass analysis. | High sensitivity and specificity, suitable for high-throughput clinical assays, and requires minimal sample preparation. | nih.govnih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of compounds. | Allows for both targeted quantification and non-targeted screening of all detectable ions, including unknown metabolites. | mdpi.comlcms.cz |
Exploring Enzymatic Modulators Affecting this compound Pathways
The synthesis and metabolism of this compound are governed by a series of enzymatic reactions. wikipedia.org A key area for future research is the exploration of factors that modulate the activity of these enzymes, thereby influencing the levels of this compound. The primary enzyme in its formation pathway is 5β-reductase (AKR1D1), which converts testosterone to 5β-dihydrotestosterone. wikipedia.orgmdpi.com Subsequent steps involve 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.org
Understanding how genetic variations, environmental factors, or pharmacological agents affect the expression and activity of these enzymes is crucial. For example, investigating inhibitors or inducers of 5β-reductase could provide tools to manipulate this compound levels experimentally, helping to elucidate its function. dutchtest.comwikipedia.org This research could also have clinical implications, as dysregulation of these enzymatic pathways may be associated with various pathological conditions.
Q & A
Q. What FINER criteria validate a research question on this compound’s epigenetic regulation?
- Feasible : Access to bisulfite sequencing pipelines and adrenal cell lines.
- Interesting : Links between steroid metabolism and DNA methylation.
- Novel : First study to map this compound-associated CpG islands.
- Ethical : IRB approval for human tissue use.
- Relevant : Potential biomarker for adrenal tumors.
- Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
